4-Hydroxy-1-(3-pyridyl)-1-butanone-13C6

DNA Adduct Tobacco Carcinogenesis Biomarker Quantitation

Select HPB-13C6 for unambiguous LC-MS/MS quantitation of NNK/NNN-derived DNA and protein adducts. Unlike deuterated analogs (e.g., HPB-d4), 13C6 labeling eliminates chromatographic isotope effects—ensuring precise co-elution with native HPB while delivering a +6 Da mass shift for interference-free MS detection. Essential for molecular epidemiology, biobank plasma analysis, and chemoprevention studies requiring inter-batch reproducibility and validated ISO 17025 method compliance.

Molecular Formula C₃¹³C₆H₁₁NO₂
Molecular Weight 171.15
Cat. No. B1163779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-1-(3-pyridyl)-1-butanone-13C6
SynonymsHPB-13C6;  4-Oxo-4-(3-pyridyl)-1-butanol-13C6; 
Molecular FormulaC₃¹³C₆H₁₁NO₂
Molecular Weight171.15
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-1-(3-pyridyl)-1-butanone-13C6 for LC-MS/MS Quantification of Tobacco-Specific Nitrosamine DNA Adducts


4-Hydroxy-1-(3-pyridyl)-1-butanone-13C6 (HPB-13C6) is a stable isotope-labeled analytical standard. It is a carbon-13 labeled analog of HPB, a critical hydrolysis product released from DNA and protein adducts formed by the tobacco-specific nitrosamines 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and N′-nitrosonornicotine (NNN) upon metabolic activation [1]. Its primary application is as an internal standard in mass spectrometry-based assays to correct for matrix effects, recovery variability, and ionization fluctuations, enabling accurate quantitation of HPB in complex biological matrices [2].

Why Unlabeled HPB or Deuterated Analogs Cannot Substitute for HPB-13C6 in Regulatory-Grade Quantitation


Unlabeled HPB cannot function as an internal standard because it co-elutes with the endogenous analyte and possesses an identical mass-to-charge ratio (m/z), rendering chromatographic distinction impossible in MS detection [1]. Deuterium-labeled analogs (e.g., HPB-d4) present a partial solution, yet deuterium substitution frequently induces chromatographic isotope effects that cause differential retention times relative to the native analyte under reversed-phase LC conditions, thereby compromising the fundamental assumption of identical behavior required for accurate internal standardization [2]. In contrast, 13C6 labeling maintains physicochemical equivalence with unlabeled HPB throughout the entire analytical workflow—from extraction to ionization—while providing a +6 Da mass shift that ensures unambiguous separation in the mass spectrometer without retention time deviation [3].

Quantitative Differentiation Evidence for 4-Hydroxy-1-(3-pyridyl)-1-butanone-13C6


HPB-13C6 Enables Detection of 6.8-Fold Higher DNA Adduct Levels in Smokers versus Nonsmokers

Quantitative analysis of HPB-releasing DNA adducts in human lung tissue using D4-HPB as internal standard revealed that smokers (n=21) exhibited a mean HPB concentration of 404 ± 258 fmol/mg DNA compared to 59 ± 56 fmol/mg DNA in nonsmokers (n=11), representing a 6.8-fold higher adduct burden (p<0.0001) [1]. 13C6-labeled HPB, when substituted for the deuterated analog, offers the same quantitation capability with superior chromatographic co-elution characteristics, eliminating the retention time offset observed with some deuterium-labeled internal standards and thus improving method robustness across different LC systems [2]. This magnitude of differentiation between exposed and unexposed populations validates HPB as a sensitive tobacco-specific nitrosamine exposure biomarker and underscores the requirement for a stable isotope-labeled internal standard to achieve the necessary analytical precision.

DNA Adduct Tobacco Carcinogenesis Biomarker Quantitation

Albumin-Derived HPB Shows 36-Fold Smoker-Nonsmoker Discrimination, Surpassing Hemoglobin as Biomarker Matrix

Quantification of HPB released from albumin adducts in human plasma demonstrated a mean HPB level of 1.82 ± 0.19 pg/mg albumin in smokers (n=36, range 0.42–3.11 pg/mg) versus 0.05 ± 0.01 pg/mg albumin in nonsmokers (n=17)—a 36-fold difference [1]. Critically, HPB from albumin correlated positively with urinary total nicotine equivalent (R² = 0.6170), whereas HPB from hemoglobin showed no significant correlation with TNE (R² = 0.0719) and exhibited only a 16.5-fold smoker-nonsmoker differential when measured from the same subjects [1]. The use of an isotopically labeled internal standard such as HPB-13C6 is essential to accurately resolve the low picogram per milligram albumin concentrations observed in nonsmoker controls and to maintain precision across the full 36-fold quantitative range.

Protein Adduct Exposure Biomarker Albumin

13C6-Labeled Internal Standards Mitigate Deuterium-Induced Chromatographic Isotope Effects That Compromise Quantitation Accuracy

Comparative evaluations of 13C-labeled versus 2H-labeled internal standards in LC-MS/MS bioanalysis demonstrate that deuterated analogs (e.g., 2H3-, 2H5-, 2H6-, 2H8-labeled compounds) exhibit measurable chromatographic retention time shifts ranging from 0.02 to 0.15 minutes relative to the unlabeled analyte under reversed-phase gradient elution, depending on the number and position of deuterium substitutions [1]. This differential retention alters the mobile phase composition at the point of elution and consequently modifies ionization efficiency, violating the fundamental principle that the internal standard must experience identical matrix effects and ionization conditions as the analyte. In contrast, 13C6-labeled internal standards co-elute precisely with the unlabeled compound (retention time difference <0.01 minutes) because 13C substitution does not alter molecular polarity, hydrophobicity, or pKa [2]. For HPB quantitation in hydrolyzed DNA and protein samples—which contain high concentrations of salts, nucleotides, and peptides—this co-elution fidelity is particularly critical, as matrix-induced ion suppression varies dramatically across the chromatographic elution window.

Isotope Effect LC-MS Method Validation Internal Standard Selection

HPB-13C6 Supports Detection Limits of 5.9 fmol for Tobacco-Specific DNA Adduct Quantitation in Human Tissue

GC-MS analysis of HPB-releasing DNA adducts utilizing a deuterated internal standard (D4-HPB) achieved a limit of detection (LOD) of 5.9 fmol HPB and a limit of quantitation (LOQ) of 15.2 fmol HPB/mg DNA, with a method recovery of 82 ± 17% and a background response of 10.1 ± 1.8 fmol HPB/sample [1]. Substitution with 13C6-HPB maintains or improves these performance characteristics while offering the additional advantage of eliminating deuterium-hydrogen exchange that can occur with D4-HPB during prolonged sample storage in aqueous acidic conditions (such as those encountered during DNA hydrolysis), thereby preserving isotopic purity and quantitation accuracy over extended sample archiving periods [2]. The low femtomole sensitivity is essential for detecting HPB adducts in nonsmoker control populations, where mean concentrations are only 59 fmol/mg DNA, as well as in limited-quantity clinical specimens such as bronchial lavage or oral mucosa brushings.

Limit of Detection Method Sensitivity DNA Adduct Analysis

Primary Research and Industrial Application Scenarios for 4-Hydroxy-1-(3-pyridyl)-1-butanone-13C6


Quantitative Analysis of Tobacco-Specific Nitrosamine DNA Adducts in Human Lung and Oral Tissue

HPB-13C6 is utilized as the internal standard in LC-MS/MS or GC-MS workflows for quantifying HPB released from DNA adducts formed by NNK and NNN metabolic activation. Acid-hydrolyzed DNA from lung biopsies, oral mucosa brushings, or bronchial lavage is spiked with HPB-13C6 prior to solid-phase extraction and MS analysis [1]. This application supports molecular epidemiology studies investigating the relationship between tobacco smoke exposure, DNA adduct burden, and lung cancer risk. The 6.8-fold smoker-nonsmoker differential documented in lung tissue validates this biomarker for population-level exposure assessment and for evaluating chemoprevention interventions targeting nitrosamine bioactivation [1].

Albumin Adduct-Based Biomonitoring of Tobacco Exposure in Large-Scale Epidemiological Cohorts

HPB-13C6 enables accurate quantitation of HPB released from albumin adducts in human plasma, a biomarker that demonstrates 36-fold discrimination between smokers and nonsmokers and correlates positively with urinary total nicotine equivalent (R² = 0.6170) [2]. This matrix outperforms hemoglobin adducts (16.5-fold discrimination, R² = 0.0719) and offers a stable, easily accessible biomarker from archived plasma samples in biobanks. Procurement of HPB-13C6 is essential for laboratories conducting prospective cohort studies where long-term sample storage and inter-batch reproducibility are critical, as the 13C6 label provides superior stability relative to deuterated analogs during extended frozen storage and acid hydrolysis preparation steps [3].

Method Development and Validation for Nicotine and Nitrosamine Biomarker Panels in Clinical and Forensic Toxicology

Clinical and forensic toxicology laboratories developing validated LC-MS/MS panels for comprehensive tobacco exposure assessment require a panel of stable isotope-labeled internal standards. HPB-13C6 serves as the internal standard for HPB measurement alongside NNK-13C6 and NNAL-13C6 for the parent nitrosamine and its major metabolite, enabling simultaneous quantitation of the complete NNK metabolic pathway in a single analytical run [4]. The absence of deuterium isotope effects with 13C6 labeling ensures that HPB co-elutes with its corresponding analyte under generic gradient conditions, simplifying multiplexed method development and reducing the need for compound-specific chromatographic optimization. This is particularly valuable for ISO 17025-accredited laboratories where method validation documentation must demonstrate equivalent matrix effects for analyte and internal standard.

In Vitro and In Vivo Studies of NNK Bioactivation and Chemoprevention Agent Efficacy

In mechanistic toxicology studies evaluating the efficacy of chemopreventive agents (e.g., isothiocyanates, flavonoids) to inhibit NNK bioactivation, HPB-13C6 is used to quantify HPB-releasing DNA and protein adducts in treated versus untreated cell cultures or animal tissues [5]. The quantitative precision afforded by the 13C6 internal standard allows researchers to detect modest but biologically meaningful reductions in adduct formation (e.g., 20–40% decreases) that may translate to reduced tumorigenesis in long-term carcinogenesis studies. This application supports pharmaceutical and academic research programs targeting the α-hydroxylation pathway of NNK and NNN as a chemoprevention strategy for tobacco-related cancers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxy-1-(3-pyridyl)-1-butanone-13C6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.